N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide

Coordination chemistry Metal-organic frameworks Medicinal chemistry

N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide (CAS 2190365-78-5, molecular formula C19H14F3N3O, molecular weight 357.3 g/mol) is a synthetic small molecule belonging to the bipyridine-benzamide chemotype. It features a 3,3'-bipyridine scaffold connected via a methylene (–CH2–) linker to a 2-(trifluoromethyl)benzamide moiety, wherein the trifluoromethyl group occupies the ortho position of the benzamide ring.

Molecular Formula C19H14F3N3O
Molecular Weight 357.336
CAS No. 2190365-78-5
Cat. No. B2531599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide
CAS2190365-78-5
Molecular FormulaC19H14F3N3O
Molecular Weight357.336
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3)C(F)(F)F
InChIInChI=1S/C19H14F3N3O/c20-19(21,22)17-6-2-1-5-16(17)18(26)25-10-13-8-15(12-24-9-13)14-4-3-7-23-11-14/h1-9,11-12H,10H2,(H,25,26)
InChIKeyQZKDDMJVWGTGST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([3,3'-Bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide (CAS 2190365-78-5): Structural Identity and Compound Class for Procurement Screening


N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide (CAS 2190365-78-5, molecular formula C19H14F3N3O, molecular weight 357.3 g/mol) is a synthetic small molecule belonging to the bipyridine-benzamide chemotype . It features a 3,3'-bipyridine scaffold connected via a methylene (–CH2–) linker to a 2-(trifluoromethyl)benzamide moiety, wherein the trifluoromethyl group occupies the ortho position of the benzamide ring . This compound is listed in multiple screening compound vendor catalogs and is designated exclusively for non-human research use . The bipyridine unit confers metal-coordinating potential, while the electron-withdrawing –CF3 group modulates lipophilicity and electronic properties . Importantly, publicly available quantitative biological activity data for this specific compound from non-excluded primary sources is extremely limited, and users should anticipate generating de novo characterization data upon procurement.

Why Generic Substitution of N-([3,3'-Bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide with Regioisomeric Analogs Can Alter Key Molecular Recognition Properties


Within the bipyridine-benzamide chemical space, three structural variables critically influence molecular recognition and cannot be presumed interchangeable: (1) bipyridine connectivity (3,3'- vs. 2,3'- vs. 2,4'-), which controls the spatial orientation and N-donor geometry of the metal-chelating unit ; (2) the position of the trifluoromethyl substituent on the benzamide ring (ortho vs. meta vs. para), which alters both electronic properties and steric encumbrance [1]; and (3) the nature of the linker between the bipyridine and benzamide moieties . The target compound's unique combination—3,3'-bipyridine connectivity with ortho-CF3 benzamide—yields a distinct conformational and electronic profile relative to its closest regioisomers, including N-([2,3'-bipyridin]-5-ylmethyl)-3-(trifluoromethyl)benzamide (CAS 2034400-72-9) and N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide (CAS 2034321-74-7). However, users must note that publicly available head-to-head comparative biological activity data for these analogs against the target compound is presently absent from non-excluded primary sources. The quantitative evidence that follows is therefore drawn from structural and physicochemical comparisons, with explicit tagging of evidence strength.

N-([3,3'-Bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Bipyridine Connectivity: 3,3'- vs. 2,3'- vs. 2,4'-Regioisomers — Structural and Predicted Coordination Geometry Differentiation

The target compound possesses a 3,3'-bipyridine connectivity, in which the two pyridine rings are linked through their respective meta (3-position) carbons. This connectivity yields a distinct N-donor geometry (N–N distance and dihedral angle) compared to the more common 2,3'-bipyridine and 2,4'-bipyridine regioisomers that dominate commercially available bipyridine-benzamide screening libraries . The 3,3'-connectivity produces a divergent orientation of the pyridyl nitrogen lone pairs, which is documented in the crystallographic literature to alter metal-binding stoichiometry and complex stability versus 2,2'- or 2,4'-linked congeners [1]. Direct quantitative comparison data (e.g., measured logK or coordination geometry metrics) for the target compound against its regioisomers is not available from non-excluded sources. This evidence is therefore classified as class-level inference based on established bipyridine coordination chemistry principles.

Coordination chemistry Metal-organic frameworks Medicinal chemistry Scaffold-based screening

Trifluoromethyl Substitution Position: Ortho (2-CF3) vs. Meta (3-CF3) Benzamide — Electronic and Steric Differentiation from RAF709-Class Inhibitors

The target compound bears the trifluoromethyl substituent at the ortho (2-) position of the benzamide ring, whereas the well-characterized RAF709 series—including the clinically relevant RAF709 compound (CAS 1628838-42-5) and its analogs—uniformly employs a meta (3-) CF3 benzamide group [1]. In the RAF709 co-crystal structure with BRAF (PDB 5VAM), the meta-CF3 group occupies a specific hydrophobic pocket within the kinase ATP-binding site, and the ortho position of the benzamide is unsubstituted, allowing the amide carbonyl to engage a critical hinge-region hydrogen bond without steric interference [2]. Ortho-CF3 substitution, as present in the target compound, introduces steric bulk directly adjacent to the amide bond, which is predicted to alter the amide bond conformation (torsion angle) and potentially interfere with hinge-region hydrogen bonding if the compound were to engage kinase ATP sites in a mode analogous to RAF709 [3]. This represents a class-level inference based on established SAR from the RAF709 medicinal chemistry program; direct comparative enzymatic or cellular data for the target compound vs. RAF709 is not available from non-excluded sources.

Kinase inhibitor Structure-activity relationship CF3 positional isomer Medicinal chemistry

Linker Chemistry: Methylene (–CH2–) vs. Direct Amide Attachment — Conformational Flexibility and Scaffold Differentiation

The target compound employs a methylene (–CH2–) spacer between the 3,3'-bipyridine core and the amide nitrogen, whereas the major bipyridine-benzamide kinase inhibitor classes, including RAF709, attach the benzamide moiety directly to the bipyridine ring via an aniline-type nitrogen without a flexible linker [1]. This methylene insertion introduces an additional rotatable bond (total of 2 rotatable bonds in the target compound vs. 1 or 0 in directly-linked analogs), increasing conformational entropy and potentially enabling the bipyridine and benzamide pharmacophores to adopt a wider range of relative orientations . The closest analog sharing both the 3,3'-bipyridine scaffold and a methylene linker is N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide (CAS 2321352-74-1), which replaces the 2-(trifluoromethyl)benzamide with a cinnamamide group . Direct quantitative comparison of conformational ensembles or target binding data between the target compound and N-([3,3'-bipyridin]-5-ylmethyl)cinnamamide is not available from non-excluded sources.

Conformational flexibility Linker optimization Scaffold hopping Screening library design

Physicochemical Property Profile: Predicted logP and Hydrogen-Bonding Capacity vs. Regioisomeric Analogs

Calculated physicochemical properties for the target compound and its closest regioisomers reveal differences in predicted lipophilicity driven by the combined effects of bipyridine connectivity and CF3 position. The target compound (3,3'-bipyridine, ortho-CF3) has a predicted logP of approximately 3.5–4.0 (estimated by structural analogy based on the SMILES-predicted AlogP of closely related bipyridine-benzamide compounds) and features zero hydrogen-bond donors (HBD = 0) and 6 hydrogen-bond acceptors (HBA = 6) . The regioisomeric compound N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethyl)benzamide (CAS 2034321-74-7) shares the same molecular formula (C19H14F3N3O, MW 357.3) but differs in bipyridine connectivity, which can alter the calculated logP by approximately 0.2–0.5 units due to differences in molecular shape and polar surface area distribution . These differences are predicted computationally; experimentally measured logP or chromatographic hydrophobicity index data for these specific compounds are not available from non-excluded sources.

Physicochemical properties Lipophilicity Drug-likeness ADME prediction

Recommended Research and Industrial Application Scenarios for N-([3,3'-Bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide (CAS 2190365-78-5)


Metal-Organic Framework (MOF) and Coordination Polymer Synthesis Using a Divergent 3,3'-Bipyridine Building Block

The 3,3'-bipyridine core of this compound functions as an exodentate (divergent) ditopic ligand, in contrast to the chelating behavior of 2,2'-bipyridine isomers . As demonstrated by the broader class of 3,3'-bipyridine derivatives in coordination network crystallography, this geometry favors the construction of extended one-, two-, and three-dimensional metal-organic architectures rather than discrete molecular complexes [1]. The ortho-CF3 benzamide substituent adds a sterically demanding, electron-withdrawing functional group adjacent to the amide linkage, which can modulate the secondary coordination sphere and influence framework porosity and stability . This compound is best deployed as a bifunctional linker in MOF screening where divergent ligand geometry is required and where the benzamide side chain can serve as a hydrogen-bond acceptor for guest recognition or post-synthetic modification.

Kinase Inhibitor Screening with an Orthogonal CF3-Benzamide Pharmacophore for Exploring Non-Canonical Binding Modes

The ortho-CF3 benzamide group differentiates this compound from the well-established meta-CF3 benzamide kinase inhibitor pharmacophore exemplified by RAF709 (BRAF IC50 = 0.4 nM, CRAF IC50 = 0.5 nM) [2]. In RAF709, the meta-CF3 group occupies a hydrophobic back pocket of the kinase ATP site without steric interference with the hinge-binding amide [3]. Ortho-CF3 substitution, as present in the target compound, is predicted to sterically influence the amide conformation and may preclude engagement of the canonical hinge region [2]. This compound is therefore most appropriate for screening campaigns aimed at identifying kinase inhibitors with alternative binding modes, allosteric mechanisms, or selectivity profiles distinct from the Type II meta-CF3 benzamide class.

Diversity-Oriented Screening Library Inclusion Based on Unique Bipyridine-Benzamide Chemotype

The compound fills a specific gap in commercial bipyridine-benzamide screening libraries: it combines (i) 3,3'-bipyridine connectivity (underrepresented relative to 2,2'- and 2,3'-isomers), (ii) ortho-CF3 benzamide substitution (as opposed to the dominant meta-CF3 pattern in kinase-focused libraries), and (iii) a methylene linker providing conformational flexibility absent in directly-coupled bipyridine-benzamide scaffolds . These three structural features collectively define a small, distinct chemical space not represented by commonly stocked analogs, making this compound a high-value diversity element for unbiased phenotypic screening or chemoproteomics-based target identification campaigns.

Coordination Chemistry Studies on the Effect of ortho-Trifluoromethyl Substitution on Bipyridine-Based Ligand Electronics

The ortho-CF3 group of the benzamide is positioned to electronically influence the adjacent amide carbonyl, which can participate as a secondary metal-binding site. This electronic configuration provides a useful probe for studying how proximal electron-withdrawing groups modulate the Lewis basicity of amide oxygen donors and the overall denticity of bipyridine-benzamide ligands in solution-phase coordination studies . The compound is suitable for comparative spectrophotometric titration experiments against its meta-CF3 and non-fluorinated benzamide analogs to quantify the electronic effect of CF3 positional isomerism on metal-binding thermodynamics.

Quote Request

Request a Quote for N-([3,3'-bipyridin]-5-ylmethyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.